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Anibamine: An Initial Investigation of its Biological Activity

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anibamine is a novel pyridine quaternary alkaloid that has been isolated from plants of the Aniba genus.[1] It has garnered significant interest in the scientific community as the first identified natural product antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] The CCR5 receptor is a G-protein coupled receptor that plays a crucial role in inflammatory responses and is also utilized by the human immunodeficiency virus (HIV) for cellular entry.[1] Accumulating evidence has also implicated the CCR5 signaling axis, particularly its interaction with its ligand CCL5, in the progression and metastasis of various cancers, most notably prostate cancer.[2] This technical guide provides a comprehensive overview of the initial investigations into the biological activity of Anibamine, with a focus on its anti-cancer properties. The guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Biological Activity of Anibamine

The primary biological activity of **Anibamine** identified to date is its potent antagonism of the CCR5 receptor.[1] This activity is the foundation for its observed anti-cancer effects, particularly in the context of prostate cancer.

Anticancer Activity



Anibamine has demonstrated significant potential as an anti-prostate cancer agent.[2] It has been shown to inhibit the proliferation of various prostate cancer cell lines at micromolar to submicromolar concentrations.[2][3] Furthermore, Anibamine has been observed to suppress the adhesion and invasion of highly metastatic prostate cancer cells, suggesting its potential to interfere with the metastatic cascade.[2][3] Preliminary in vivo studies in mice have also indicated that Anibamine can inhibit the growth of prostate tumors.[2][3]

The anti-cancer effects of **Anibamine** are attributed to its role as a CCR5 antagonist, which disrupts the CCL5/CCR5 signaling axis. This pathway is known to be overactive in aggressive forms of prostate cancer and contributes to tumor growth, proliferation, and metastasis.[4]

Antimicrobial Activity

To date, there is no direct scientific literature reporting the antimicrobial (antibacterial or antifungal) activity of isolated **Anibamine**. However, research into the source plant, Aniba panurensis, has revealed antimicrobial properties in its extracts. One study on antimicrobial substances from Amazonian Aniba species identified a pyridine alkaloid named anibine, but did not report any antimicrobial activity for this specific compound. Other fractions of the plant extract, however, did show antibacterial effects. In a separate investigation, activity-guided fractionation of an Aniba panurensis extract led to the isolation of a novel indolizinium alkaloid (a different class of compound from **Anibamine**) that exhibited toxicity against a drug-resistant strain of Candida albicans.

While **Anibamine** itself has not been shown to have antimicrobial effects, the presence of other antimicrobial compounds in its native plant suggests a potential area for future investigation.

Data Presentation

The following tables summarize the available quantitative data on the biological activity of **Anibamine**.

Target	Assay	IC50 Value	Reference
CCR5 Receptor	Competitive Binding Assay (125I-gp120)	1 μΜ	[1][3][5]



Prostate Cancer Cell Line	Assay	Effect	Concentration	Reference
PC-3	Cell Proliferation (WST-1)	Inhibition	Micromolar to Submicromolar	[3]
DU145	Cell Proliferation (WST-1)	Inhibition	Micromolar to Submicromolar	[3]
M12 (highly metastatic)	Cell Proliferation (WST-1)	Inhibition	Micromolar to Submicromolar	[3]
M12	Transwell Invasion Assay	42% to 65% Inhibition	Dose-dependent	[3]
M12	Cell Adhesion Assay	Up to 26% Inhibition	Dose-dependent	[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of **Anibamine**'s biological activity.

Cell Proliferation Assay (WST-1)

This assay is used to assess the effect of **Anibamine** on the proliferation of prostate cancer cells.

Materials:

- Prostate cancer cell lines (PC-3, DU145, M12)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillinstreptomycin)
- Anibamine stock solution (dissolved in a suitable solvent like DMSO)
- WST-1 Cell Proliferation Reagent



- 96-well microplates
- Microplate reader

Procedure:

- Seed the prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Prepare serial dilutions of **Anibamine** in complete culture medium.
- Remove the existing medium from the wells and add 100 μL of the **Anibamine** dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the **Anibamine** stock).
- Incubate the plate for 48-72 hours at 37°C and 5% CO2.
- Add 10 μL of WST-1 reagent to each well.
- Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.
- Measure the absorbance of each well at 450 nm using a microplate reader.
- Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Transwell Invasion Assay

This assay evaluates the ability of **Anibamine** to inhibit the invasion of metastatic prostate cancer cells through an extracellular matrix.

Materials:

- M12 prostate cancer cells
- Serum-free cell culture medium



- Complete cell culture medium (as a chemoattractant)
- Anibamine stock solution
- Matrigel (or other basement membrane extract)
- 24-well plates with transwell inserts (8 μm pore size)
- Cotton swabs
- Fixing solution (e.g., methanol)
- Staining solution (e.g., crystal violet)
- Microscope

Procedure:

- Thaw Matrigel on ice and dilute it with cold serum-free medium.
- Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
- Harvest M12 cells and resuspend them in serum-free medium containing various concentrations of Anibamine.
- Add 500 μL of complete culture medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.
- Seed the **Anibamine**-treated M12 cells (e.g., 5 x 104 cells) in 200 μL of serum-free medium into the upper chamber of the Matrigel-coated inserts.
- Incubate the plate for 24-48 hours at 37°C and 5% CO2.
- After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.



- Fix the invading cells on the lower surface of the membrane with a fixing solution for 10-15 minutes.
- Stain the fixed cells with a staining solution for 10-20 minutes.
- Gently wash the inserts to remove excess stain.
- Allow the inserts to air dry.
- Count the number of stained, invaded cells in several microscopic fields for each insert.
- Calculate the percentage of invasion inhibition relative to the untreated control.

Cell Adhesion Assay

This assay is used to determine the effect of **Anibamine** on the ability of prostate cancer cells to adhere to an extracellular matrix.

Materials:

- M12 prostate cancer cells
- Complete cell culture medium
- Anibamine stock solution
- 96-well plates
- Extracellular matrix protein (e.g., laminin-rich ECM)
- · Bovine Serum Albumin (BSA) for blocking
- Fixing solution (e.g., methanol)
- Staining solution (e.g., crystal violet)
- Extraction solution (e.g., 10% acetic acid)
- Microplate reader



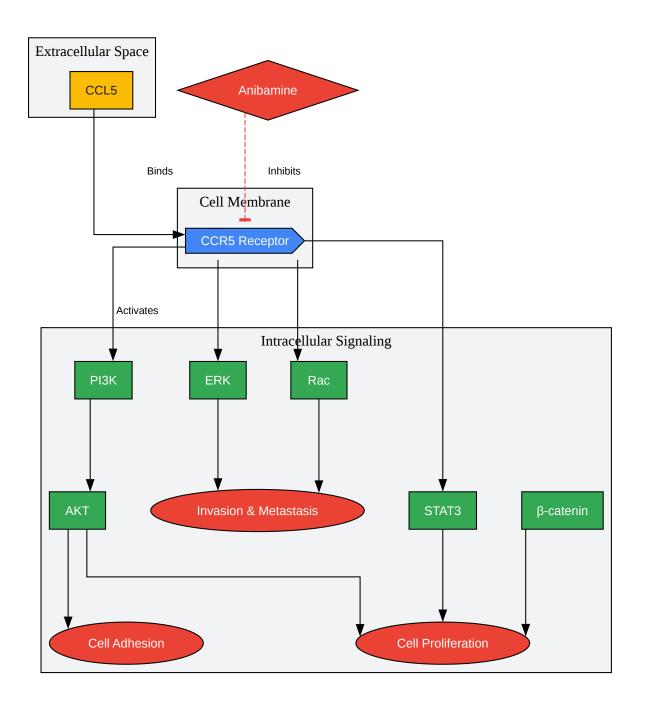
Procedure:

- Coat the wells of a 96-well plate with the extracellular matrix protein and incubate for at least 2 hours at 37°C or overnight at 4°C.
- Wash the wells with PBS and block non-specific binding sites with a BSA solution for 1 hour at 37°C.
- · Wash the wells again with PBS.
- Pre-treat M12 cells with various concentrations of Anibamine for a specified period (e.g., 24 hours).[3]
- Harvest the treated cells and seed them (e.g., 5 x 104 cells per well) into the coated wells.
- Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
- Gently wash the wells with PBS to remove non-adherent cells.
- Fix the adherent cells with a fixing solution for 10 minutes.
- Stain the fixed cells with a staining solution for 10 minutes.
- Wash the wells to remove excess stain.
- Add an extraction solution to each well to solubilize the stain.
- Measure the absorbance of the extracted stain at a specific wavelength (e.g., 570 nm for crystal violet) using a microplate reader.
- Calculate the percentage of adhesion inhibition relative to the untreated control.

Signaling Pathways and Visualizations

Anibamine's primary mechanism of action is the antagonism of the CCR5 receptor, thereby inhibiting the downstream signaling cascades initiated by its ligand, CCL5. In the context of prostate cancer, the CCL5/CCR5 axis activates several pro-tumorigenic pathways.

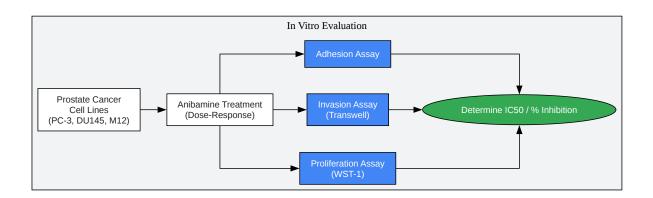




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Caption: Anibamine inhibits the CCL5/CCR5 signaling axis in prostate cancer.

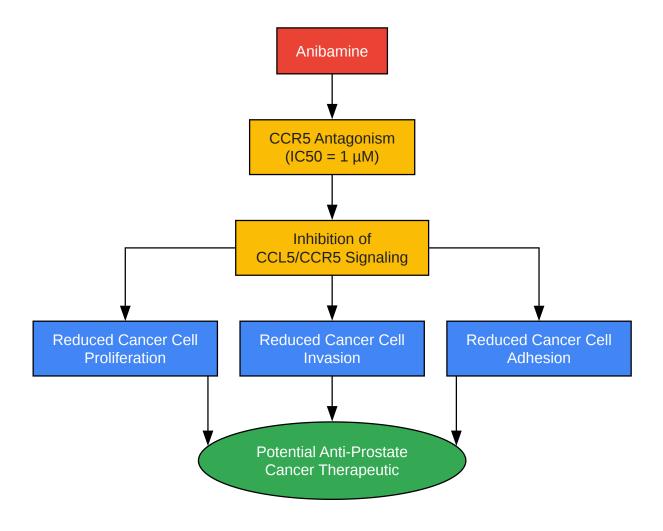




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Caption: Workflow for the in vitro biological evaluation of **Anibamine**.





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Caption: Logical flow of **Anibamine**'s mechanism to its therapeutic potential.

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